Aphidicolin is primarily sourced from the fungus Cephalosporium aphidicola, which produces this compound as a secondary metabolite. The classification of aphidicolin glycinate falls under the category of antitumor agents and DNA polymerase inhibitors. Its chemical structure allows it to interact specifically with DNA replication machinery, making it a valuable compound in cancer research and therapy.
The synthesis of aphidicolin glycinate involves the esterification of aphidicolin with glycine. This process enhances the solubility of the compound, making it more suitable for biological applications. The following steps outline a general approach to synthesizing aphidicolin glycinate:
This synthetic route not only improves solubility but also retains the biological activity associated with DNA polymerase inhibition.
Aphidicolin glycinate has a complex molecular structure characterized by its tetracyclic framework, which includes multiple functional groups that facilitate its interaction with DNA polymerases. The molecular formula is , indicating the presence of nitrogen from glycine.
The structural analysis reveals that aphidicolin glycinate maintains the essential features of aphidicolin, including:
Crystallographic studies have shown that the binding site of aphidicolin glycinate overlaps with that of deoxynucleotide triphosphates, crucial for its inhibitory action on DNA synthesis .
Aphidicolin glycinate primarily acts by inhibiting DNA synthesis through its interaction with DNA polymerases. The key reactions include:
These reactions underscore its potential as an antitumor agent by disrupting cancer cell replication.
The mechanism by which aphidicolin glycinate exerts its effects involves several steps:
Data from studies indicate that aphidicolin glycinate demonstrates significant cytotoxicity against various tumor cell lines, suggesting that it could be effective as part of combination therapies .
Aphidicolin glycinate exhibits several notable physical and chemical properties:
These properties are crucial for evaluating its pharmacological profile and therapeutic potential.
Aphidicolin glycinate has several scientific applications:
Aphidicolin glycinate (AG; NSC 303812) is a semisynthetic derivative of the tetracyclic diterpenoid aphidicolin, produced by the fungus Cephalosporium aphidicola. Its molecular formula is C₂₂H₃₈ClNO₅, with a molecular weight of 432.00 g/mol [3]. The compound is formally designated as the glycine ester hydrochloride salt of aphidicolin, resulting from esterification at the C-17 hydroxyl group of the parent scaffold. This modification introduces a positively charged amino group and a chloride counterion, significantly altering its physicochemical behavior [3] [7].
The core structure retains aphidicolin’s characteristic tetradecahydro-3,11a-methanocyclohepta[a]naphthalene skeleton with four fused rings, methyl groups at C-4 and C-11b, and hydroxyl groups at C-3 and C-9. Critical stereochemical features include the 3R, 4R, 6aR, 8S, 9R, 10aS, 11bR configuration, preserved in the derivative to maintain biological activity. The glycinate moiety is attached via an ester bond at C-17, with the SMILES notation:[C@@]234[C@@]1([C@H]([C@@]([C@H](O)CC1)(CO)C)CC[C@H]2C[C@H](C3)[C@](O)(CC4)COC(=O)CN)C.[H+].[Cl-]
[3].
Table 1: Structural Attributes of Aphidicolin Glycinate
Property | Specification |
---|---|
IUPAC Name | Glycine, (tetradecahydro-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyl-8,11a-methano-11aH-cyclohepta[a]naphthalen-9-yl)methyl ester, hydrochloride, (3R,4R,4aR,6aS,8R,9R,11aR,11bR)- |
Stereochemistry | 8 chiral centers retaining natural aphidicolin configuration |
Key Functional Groups | C-17 glycine ester, C-3/C-9 hydroxyls, C-4 hydroxymethyl |
Molecular Formula | C₂₂H₃₈ClNO₅ |
InChIKey | SGPJMFVJKNVPLI-CJXLBUIWSA-N |
Aphidicolin glycinate was engineered to overcome the extreme hydrophobicity of native aphidicolin (logP ~3.5), which limited its parenteral administration. The glycinate modification confers water solubility >50 mg/mL, enabling aqueous formulation for intravenous or intraperitoneal delivery [4] [7]. This property underpinned its transition to clinical trials as a water-soluble prodrug.
Table 2: Physicochemical and Pharmacokinetic Comparison
Parameter | Aphidicolin Glycinate | Native Aphidicolin |
---|---|---|
Aqueous Solubility | >50 mg/mL (water-soluble) | <0.1 mg/mL (DMSO required) |
Plasma Half-life | 2.0 ± 0.2 hours | <30 minutes |
Prodrug Conversion | Rapid enzymatic hydrolysis | Not applicable |
Steady-State Concentration (Css) | 3 μg/mL at ≥3000 mg/m² (24-h infusion) | Not achievable |
The glycinate modification preserves aphidicolin’s mechanism of action as a reversible inhibitor of B-family DNA polymerases (Pol α, δ, ε). Structural studies reveal that AG-derived aphidicolin docks into the Pol α active site, sterically blocking dNTP binding and rotating template guanine to prevent dCTP incorporation [5]. This inhibition halts DNA replication, inducing S-phase arrest (>98% inhibition at 300 mg/kg in murine spleen/jejunum) [2] [7].
Synergy with DNA-Damaging Agents: AG potentiates cisplatin in cisplatin-refractory ovarian models by inhibiting DNA repair synthesis, leveraging tumor-specific DNA damage response deficiencies [2].
Limitations of Structural Modifications:Historical attempts to modify aphidicolin (e.g., C-3 acetylation, C-17 methylation) universally impaired polymerase binding. The glycinate ester is the only derivative retaining potency due to:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7